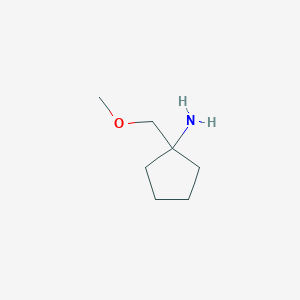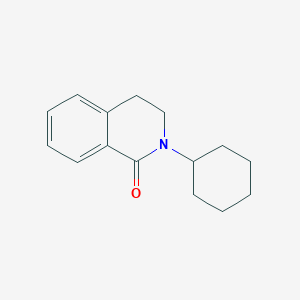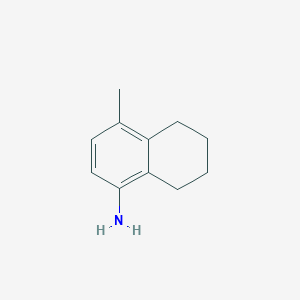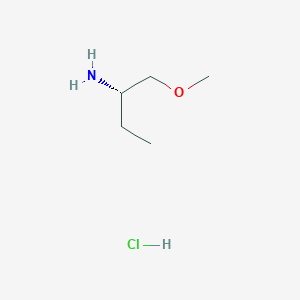
6-(Trifluoromethyl)-3-pyridinethiol
Descripción general
Descripción
6-(Trifluoromethyl)-3-pyridinethiol (TFPT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfur-containing heterocyclic compound that has a trifluoromethyl group attached to the pyridine ring. TFPT has been found to have various applications in the field of chemistry and biochemistry, making it an important compound in scientific research.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)-3-pyridinethiol is not fully understood, but it is believed to work by binding to the active site of enzymes and proteins, thereby inhibiting their activity. 6-(Trifluoromethyl)-3-pyridinethiol has also been found to interact with certain biological molecules, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
6-(Trifluoromethyl)-3-pyridinethiol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and acetylcholinesterase. 6-(Trifluoromethyl)-3-pyridinethiol has also been found to interact with certain biological molecules, leading to changes in their fluorescence properties. However, the exact physiological effects of 6-(Trifluoromethyl)-3-pyridinethiol are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Trifluoromethyl)-3-pyridinethiol in lab experiments is its unique properties, which make it useful for a variety of applications. However, one limitation is that it can be difficult to synthesize and purify, which may limit its availability for certain experiments.
Direcciones Futuras
There are several future directions for research on 6-(Trifluoromethyl)-3-pyridinethiol. One area of interest is its potential as a fluorescent probe for the detection of various biological molecules. Another area of interest is its potential as an inhibitor of certain enzymes and proteins, which could have implications for the development of new drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-(Trifluoromethyl)-3-pyridinethiol.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-3-pyridinethiol has been extensively studied for its potential applications in various fields of science. In chemistry, it has been used as a building block for the synthesis of complex organic molecules. In biochemistry, 6-(Trifluoromethyl)-3-pyridinethiol has been found to have potential as an inhibitor of certain enzymes and proteins. It has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
Propiedades
IUPAC Name |
6-(trifluoromethyl)pyridine-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)5-2-1-4(11)3-10-5/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJLPQOYDGYFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-3-pyridinethiol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine](/img/structure/B3278390.png)

![6-methyl-1-Oxa-6-azaspiro[2.5]octane](/img/structure/B3278405.png)

![7-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3278421.png)


![2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid](/img/structure/B3278440.png)




![2-[(2-methylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3278487.png)